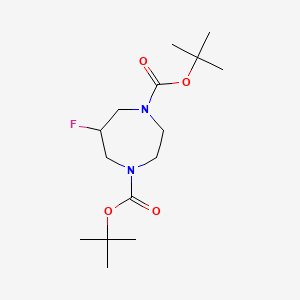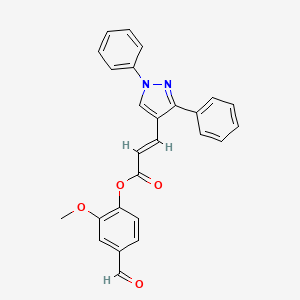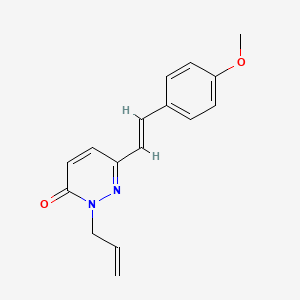
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide often involves multi-step chemical reactions starting from basic aromatic sulfonamides and tetrazole precursors. These methods aim to introduce functional groups that confer specific physical and chemical properties to the resulting compounds (Al-Hourani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of these compounds, determined through techniques like X-ray crystallography, reveals intricate details about their crystalline forms and intermolecular interactions. For example, the crystal structure of a similar compound showed weak CeH…O and CeH…N hydrogen bonds, which play a crucial role in the stabilization of the molecular structure in the solid state (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, electrophilic addition, and cycloaddition, reflecting their reactivity towards various chemical reagents. The presence of the tetrazole and sulfonamide groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are directly influenced by the molecular geometry and intermolecular forces present in these compounds. Compounds in this class typically exhibit solid-state characteristics that can be analyzed through spectroscopic and crystallographic studies, providing insights into their stability and solubility profiles.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards other chemical species, are largely determined by the functional groups present. The tetrazole ring, known for its resemblance to carboxylic acid in terms of proton donation, and the sulfonamide group, a common moiety in medicinal chemistry due to its hydrogen bonding capabilities, contribute significantly to the chemical behavior of these compounds.
For further research and detailed studies on similar compounds, the literature provides extensive resources, including experimental and theoretical analyses that shed light on their complex chemistry (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-2-28-14-8-6-13(7-9-14)25-16(22-23-24-25)11-21-29(26,27)15-5-3-4-12(10-15)17(18,19)20/h3-10,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFTNAENNYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)
![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)



![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)
![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
